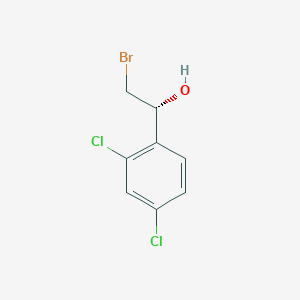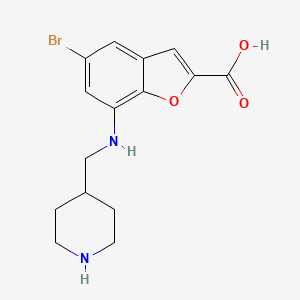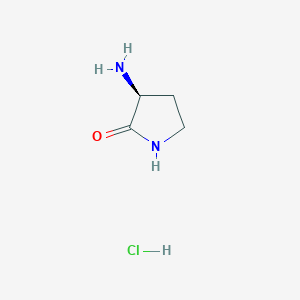![molecular formula C11H24Cl2N2O B1525008 [4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride CAS No. 1311315-87-3](/img/structure/B1525008.png)
[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride
Vue d'ensemble
Description
4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride, also known as POMC, is a synthetic small molecule that has been used in research studies to investigate its biochemical and physiological effects. This compound has a wide range of applications in scientific research, including its use in the synthesis of various compounds, its potential as a therapeutic agent, and its use in drug delivery systems.
Applications De Recherche Scientifique
Piperine and Piperidine Derivatives
Bioactivity and Applications : Piperine, a major component found in black pepper, and piperidine, a structural motif present in many bioactive molecules, have been extensively studied for their diverse physiological effects. These compounds have demonstrated potential in enhancing digestive capacity, exhibiting antioxidative properties, and improving the bioavailability of therapeutic drugs due to their effect on drug metabolizing enzymes. Furthermore, piperine and its derivatives have shown anti-tumor, anti-mutagenic, and immunomodulatory activities. These findings suggest the potential of piperidine derivatives, like the compound , in various therapeutic applications, including cancer treatment and as an enhancer of drug efficacy and absorption (Srinivasan, 2007).
Piper Species and Endophytes
Utilization and Future Perspectives : Research into Piper species and their endophytes highlights the therapeutic potential of compounds derived from this genus. Piperine and piperidine, as active compounds, have been identified with bioactivities including antitumor, antimutagenic, and antihelminthic properties. The exploration of endophytes that produce these compounds could lead to the commercial enrichment of bioactive molecules and limit the overuse of medicinal plant materials. This area of research underscores the importance of natural products in drug discovery and the potential benefits of compounds like "[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride" in medical applications (Mitra et al., 2021).
Pharmacological Potential
Clinical Use and Pharmacology : Piperine and its derivatives have been recognized for their effective anticonvulsant properties and the potential to treat different types of epilepsy. The pharmacological profile of these compounds, including modification of electroshock seizure patterns and possessing sedative-hypnotic actions, indicates the broad therapeutic applications of piperidine derivatives. This suggests that compounds structurally related to piperidine could offer new avenues for the development of antiepileptic and potentially other therapeutic agents (Pei, 1983).
Propriétés
IUPAC Name |
(4-piperidin-1-yloxan-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c12-10-11(4-8-14-9-5-11)13-6-2-1-3-7-13;;/h1-10,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAZMWGEUQJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



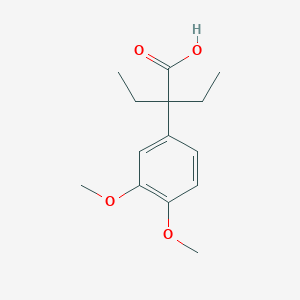

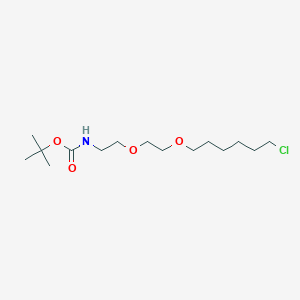
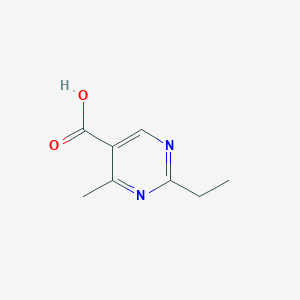
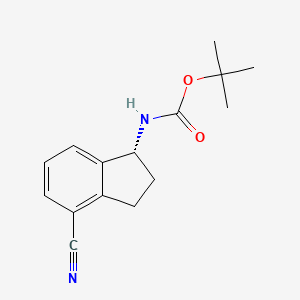
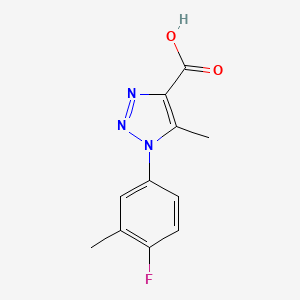
![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
